Clorotepine, (R)-
Description
Clorotepine, (R)- (IUPAC: 1-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine) is a stereoisomer of the antipsychotic agent clorotepine, classified under the thiepin class of compounds. Its molecular formula is C₁₉H₂₁ClN₂S (monoisotopic mass: 344.111397 Da), featuring a dihydrodibenzo[b,f]thiepin core substituted with a chloro group and a 4-methylpiperazine moiety . As a dopamine antagonist, it exhibits high binding affinity to dopamine receptors, with an IC₅₀ of 2.4 nM . Clorotepine, (R)- is regulated under HS code 29349990 and is recognized by the U.S. FDA under the Unique Ingredient Identifier (UNII) E65W20MU7A .
Properties
CAS No. |
41931-05-9 |
|---|---|
Molecular Formula |
C19H21ClN2S |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
1-[(5R)-3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]-4-methylpiperazine |
InChI |
InChI=1S/C19H21ClN2S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19/h2-7,13,17H,8-12H2,1H3/t17-/m1/s1 |
InChI Key |
XRYLGRGAWQSVQW-QGZVFWFLSA-N |
SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Clorotepine vs. Clothiapine
Clothiapine (C₁₈H₁₈ClN₃S) shares structural similarities but differs in its heterocyclic scaffold. While clorotepine contains a dihydrodibenzo[b,f]thiepin ring, clothiapine incorporates a dibenzo[b,f][1,4]thiazepine system. This structural divergence leads to distinct receptor interactions:
- Clorotepine : Primarily a dopamine D₂ receptor antagonist .
- Clothiapine : Dual serotonin (5-HT₂) and dopamine (D₂) antagonist , broadening its therapeutic profile .
Clinical Implications : Clothiapine’s dual antagonism may reduce extrapyramidal side effects compared to clorotepine’s selective dopamine targeting .
Clorotepine vs. Quetiapine
Quetiapine (C₂₁H₂₅N₃O₂S) is a dibenzo[b,f][1,4]thiazepine derivative modified with a piperazinyl-ethoxy chain. Key distinctions include:
- Structural Features : Quetiapine’s extended side chain enhances atypical antipsychotic activity by targeting serotonin (5-HT₂A) and histamine (H₁) receptors .
- Pharmacokinetics : Quetiapine is commonly administered as a fumarate or hemifumarate salt to improve solubility, whereas clorotepine is often formulated as a maleate salt .
Therapeutic Use : Quetiapine is approved for schizophrenia and bipolar disorder, while clorotepine’s clinical applications remain less defined, with historical use in psychosis at doses up to 2 mg (route unspecified) .
Tabulated Comparison of Key Parameters
Mechanistic and Clinical Considerations
- Receptor Selectivity : Clorotepine’s high D₂ affinity may correlate with stronger antipsychotic efficacy but increased risk of motor side effects. In contrast, clothiapine and quetiapine’s broader receptor profiles mitigate these risks .
- Classification: Under ICD-10, clorotepine is categorized under T44.3 (autonomic nervous system drugs), while clothiapine falls under T43.5 (antipsychotics), reflecting differences in therapeutic categorization .
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